molecular formula C16H24Cl2N2 B5817600 N-[2-(2,4-dichlorophenyl)ethyl]-1-propylpiperidin-4-amine

N-[2-(2,4-dichlorophenyl)ethyl]-1-propylpiperidin-4-amine

Cat. No.: B5817600
M. Wt: 315.3 g/mol
InChI Key: APSBOGZHVVPGKJ-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)ethyl]-1-propylpiperidin-4-amine is a chemical compound with the molecular formula C16H24Cl2N2. This compound is known for its unique structure, which includes a piperidine ring substituted with a 2,4-dichlorophenyl group and a propylamine group. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-1-propylpiperidin-4-amine typically involves the reaction of 2,4-dichlorophenethylamine with 1-propylpiperidin-4-amine under specific conditions. The process may include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenyl)ethyl]-1-propylpiperidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)ethyl]-1-propylpiperidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, neurotransmitter release, and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dichlorophenyl)ethyl]-1-propylpiperidin-4-amine is unique due to its combination of a piperidine ring, a 2,4-dichlorophenyl group, and a propylamine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-1-propylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Cl2N2/c1-2-9-20-10-6-15(7-11-20)19-8-5-13-3-4-14(17)12-16(13)18/h3-4,12,15,19H,2,5-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBOGZHVVPGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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